2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a pyrrolidine ring substituted with a [1,2,4]triazolo[4,3-b]pyridazine group.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(8-12-1-2-14-15(7-12)27-11-26-14)20-13-5-6-23(9-13)17-4-3-16-21-19-10-24(16)22-17/h1-4,7,10,13H,5-6,8-9,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQQEQBOJVYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine carboxylic acids under acidic conditions.
Coupling Reactions: The benzodioxole and triazolopyridazine intermediates are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
In medicinal chemistry, 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound could be utilized in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzodioxole ring could engage in π-π interactions, while the triazolopyridazine moiety might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Triazolopyridazine Derivatives
- E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid Key Features: Pyrazole core with triazolopyridazine and benzoylamino substituents.
- E-4d: (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid Key Features: Chlorinated pyridazine instead of triazolopyridazine. Physical Properties: Lower melting point (187–189°C), likely due to reduced aromatic stacking from the absence of the triazole ring .
Pyrrolo-Triazolopyrazine Derivatives (Patent Compounds)
N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-methoxyethanesulfonamide
N-((3R,5R)-1-acetyl-5-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide
Functional Group Comparison
Toxicity Considerations
While the target compound shares structural motifs with heterocyclic amines (e.g., triazolo rings), it differs from food-derived carcinogens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). IQ’s carcinogenicity arises from aromatic planar structures facilitating DNA intercalation, whereas the target compound’s benzodioxole and non-planar pyrrolidine may reduce such risks .
Research Implications
- Structural Advantages : The benzodioxole group may confer metabolic stability over analogues with pyrazole or pyridazine cores .
- Synthetic Flexibility : Patent compounds highlight the feasibility of modifying the triazolopyridazine/pyrazine core with sulfonamides or cyclopropane groups for tailored pharmacokinetics .
- Unresolved Questions : Melting point data for the target compound is lacking; comparative studies on solubility and bioavailability are needed.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a complex organic molecule that exhibits potential biological activity. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 365.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)NCC1=CC2=C(C=C1)OCO2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The benzodioxole moiety is known for its role in modulating enzyme activity and receptor binding. The triazolo-pyridazine structure may enhance the compound's affinity for specific receptors involved in neurological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation: It can act as an antagonist or agonist at various neurotransmitter receptors, potentially influencing mood and behavior.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells showed varying degrees of sensitivity to benzodioxole derivatives.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.0 | [Fayad et al., 2019] |
| A549 | 20.5 | [Fayad et al., 2019] |
| HepG2 | 18.0 | [Fayad et al., 2019] |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria:
- Tested Strains: Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest moderate antibacterial properties, warranting further exploration into structure-activity relationships to enhance efficacy.
Case Studies
A notable study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that compounds structurally related to our target exhibited promising results in inhibiting tumor growth in vitro.
Study Highlights:
- Methodology: Multicellular spheroid assays were utilized to mimic tumor microenvironments.
- Findings: Significant reduction in spheroid volume was observed with treatment using related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
